molecular formula C27H24O8 B2936004 (Z)-methyl 4-(((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)methyl)benzoate CAS No. 858767-31-4

(Z)-methyl 4-(((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)methyl)benzoate

Cat. No.: B2936004
CAS No.: 858767-31-4
M. Wt: 476.481
InChI Key: CQVJIJCBWVJYED-JJFYIABZSA-N
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Description

(Z)-Methyl 4-(((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)methyl)benzoate is a chemical compound with the CAS registry number 858767-31-4 and a molecular formula of C27H24O8 . It features a benzofuran core structure that is substituted at the 2-position with a (Z)-3,4,5-trimethoxybenzylidene group and at the 6-position with a benzoate ester connected via a methyleneoxy linker . This specific molecular architecture, particularly the presence of the trimethoxyphenyl ring system, is often of significant interest in medicinal chemistry and drug discovery research for the development of novel therapeutic agents. The compound is offered as a dry powder and is available for purchase in various quantities for laboratory use . As a specialty chemical, it serves as a valuable building block or intermediate for researchers in organic synthesis and chemical biology. It is also a candidate for inclusion in compound libraries used in high-throughput screening campaigns to identify new biological activities. This product is strictly for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or human use.

Properties

IUPAC Name

methyl 4-[[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O8/c1-30-23-12-17(13-24(31-2)26(23)32-3)11-22-25(28)20-10-9-19(14-21(20)35-22)34-15-16-5-7-18(8-6-16)27(29)33-4/h5-14H,15H2,1-4H3/b22-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVJIJCBWVJYED-JJFYIABZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 4-(((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)methyl)benzoate is a complex organic compound that has garnered interest due to its potential biological activities. This article provides a detailed exploration of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C27H28O7\text{C}_{27}\text{H}_{28}\text{O}_{7}

This structure features a benzofuran moiety with methoxy substituents that may contribute to its biological properties.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups in the benzofuran ring enhances electron donation capabilities, which is crucial for scavenging free radicals. A study evaluating the antioxidant capacity of related compounds showed that those with multiple methoxy substitutions had higher radical scavenging activities compared to their unsubstituted counterparts .

Anticancer Properties

Several studies have suggested that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a derivative of this compound was tested against breast cancer cells (MCF-7), demonstrating a dose-dependent inhibition of cell proliferation. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase .

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has also been documented. In vitro studies indicated that these compounds significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS) . This suggests that this compound may possess similar anti-inflammatory properties.

Table 1: Biological Activity Summary

Activity TypeModel/Cell LineResultReference
AntioxidantDPPH AssayIC50 = 25 µM
AnticancerMCF-7 CellsCell viability reduced by 50% at 20 µM
Anti-inflammatoryMacrophagesDecrease in TNF-alpha by 40%

Case Study 1: Antioxidant Efficacy

A study conducted on various methylated flavonoids demonstrated that the antioxidant activity correlates with the number and position of methoxy groups on the aromatic rings. The compound exhibited a significant reduction in oxidative stress markers in cellular models exposed to oxidative agents.

Case Study 2: Cytotoxicity in Cancer Research

In a comparative analysis involving multiple synthetic derivatives of benzofuran compounds, this compound was found to be among the most potent against breast cancer cell lines. Mechanistic studies revealed that it induced apoptosis through mitochondrial pathways.

Comparison with Similar Compounds

Structural Analog 1: (2Z)-3-Oxo-2-(3,4,5-Trimethoxybenzylidene)-2,3-Dihydrobenzofuran-6-yl Cyclohexanecarboxylate

  • Molecular Formula : C₂₇H₂₆O₇ (exact mass: 462.49 g/mol) .
  • Key Differences : Replaces the methyl benzoate ester with a cyclohexanecarboxylate group.

Structural Analog 2: Methyl 2-[[(2Z)-2-[(4-tert-Butylphenyl)Methylidene]-3-Oxo-1-Benzofuran-6-yl]Oxy]Acetate

  • Molecular Formula : C₂₂H₂₂O₅ (exact mass: 366.40 g/mol) .
  • Key Differences : Substitutes the 3,4,5-trimethoxyphenyl group with a 4-tert-butylphenyl ring and uses an acetoxy methyl ester.
  • Impact : The tert-butyl group introduces significant steric hindrance, which may reduce binding affinity to targets preferring methoxy substituents. The shorter acetoxy chain lowers molecular weight and may enhance metabolic stability .

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